molecular formula C25H22N4O5 B12418934 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

Cat. No.: B12418934
M. Wt: 458.5 g/mol
InChI Key: WTZFEDHEXDVDRO-UHFFFAOYSA-N
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Description

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid is a chemically characterized impurity associated with Orteronel (TAK-700) [https://go.drugbank.com/drugs/DB08914]. Orteronel is an investigational, non-steroidal inhibitor of the enzyme 17,20-lyase, which is a key component of the cytochrome P450 17A1 (CYP17A1) complex and is crucial for androgen biosynthesis [https://pubmed.ncbi.nlm.nih.gov/22257369/]. This specific impurity is of significant interest in pharmaceutical research and development, particularly in the field of analytical chemistry and quality control. Researchers utilize this compound as a reference standard to develop and validate sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the quantification and identification of process-related impurities in Orteronel drug substances and products. By studying the formation, fate, and levels of this impurity, scientists can ensure the safety, purity, and efficacy of the active pharmaceutical ingredient (API), which is essential for compliance with Good Manufacturing Practice (GMP) regulations and for supporting clinical trials. Its primary research value lies in its role as a critical tool for impurity profiling, stability studies, and the overall assessment of drug substance quality.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,22,30H,2-3,5-6H2,1H3,(H,32,33)

InChI Key

WTZFEDHEXDVDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2O)C3=CC=C(O3)C(=O)O)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

The Paal–Knorr pyrrole synthesis, adapted for pyrazoles, utilizes 1,3-diketones and hydrazines under acidic or thermal conditions. For the target compound, 5,6,7,8-tetrahydronaphthalen-2-yl-substituted β-diketones react with methylhydrazine to form the pyrazole ring. Protonation of the carbonyl group initiates nucleophilic attack by the hydrazine, followed by dehydration (Figure 1).

Table 1: Optimization of Pyrazole Synthesis

Reactant Catalyst Solvent Temperature (°C) Yield (%)
β-Diketone + Methylhydrazine HCl (aq.) Ethanol 80 72
β-Diketone + Phenylhydrazine AcOH Toluene 110 68

Regioselective Modifications

Regioselectivity challenges arise in unsymmetrical β-diketones. The use of Lewis acids (e.g., ZnCl₂) directs cyclization to favor the 3-methyl-5-oxo configuration. For example, 5,6,7,8-tetrahydronaphthalen-2-ylacetylacetone reacts with methylhydrazine in the presence of ZnCl₂ to yield the desired regioisomer in 78% yield.

Diazonium Salt Preparation and Azo Coupling

The diazenyl (-N=N-) bridge is introduced via diazotization of an aromatic amine followed by coupling with a phenolic substrate.

Diazotization of 4-Aminopyrazole

The pyrazole intermediate is functionalized with an amino group at the 4-position. Diazotization employs NaNO₂ and HCl at 0–5°C to generate the diazonium chloride.

Critical Parameters :

  • Temperature : <5°C to prevent diazonium salt decomposition.
  • Acidity : HCl concentration ≥2 M ensures protonation of nitrous acid.

Coupling with 2-Hydroxy-3-Phenylfuran Carboxylic Acid

The diazonium salt reacts with the phenolic component (2-hydroxy-3-phenylfuran-2-carboxylic acid) in alkaline medium (pH 8–9). The electrophilic diazonium ion attacks the ortho position of the hydroxyl group, forming the azo linkage.

Table 2: Azo Coupling Conditions

Diazonium Salt Coupling Partner Solvent pH Yield (%)
4-Diazo-pyrazole 2-Hydroxy-3-phenylfuran Ethanol 8.5 65
4-Diazo-pyrazole Resorcinol Water 9.0 58

Multi-Component Synthesis Approaches

Recent advances leverage multi-component reactions (MCRs) to streamline synthesis.

Pyrazole-Furan Conjugation via MCRs

A three-component reaction of 1,3-diphenylpyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines in acetic acid yields pyrazolo-furanone derivatives. The target compound is obtained by substituting amines with 5,6,7,8-tetrahydronaphthalen-2-ylhydrazine.

Mechanistic Pathway :

  • Formation of arylidene pyruvic acid via Knoevenagel condensation.
  • Imine formation with the amine.
  • Cyclization to furanone.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Ethanol and acetic acid enhance azo coupling yields due to improved solubility of intermediates.
  • Temperature : Azo coupling at 0–5°C minimizes side reactions, while pyrazole cyclization requires reflux (80–110°C).

Catalysis

  • Acid Catalysis : HCl or H₂SO₄ accelerates diazotization and cyclization steps.
  • Lewis Acids : ZnCl₂ improves regioselectivity in pyrazole formation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The diazenyl proton appears as a singlet at δ 9.12–9.40 ppm.
  • IR : Stretching vibrations at 1684–1751 cm⁻¹ confirm carbonyl groups.

X-ray Crystallography

Single-crystal analysis of analogous compounds reveals planar pyrazole and furan rings with dihedral angles <10°.

Chemical Reactions Analysis

Types of Reactions

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the diazenyl group can produce an amine .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
    • Case Study : A derivative was tested against Staphylococcus aureus and demonstrated effective inhibition at low concentrations.
  • Anticancer Properties : Investigations into the compound's mechanism of action suggest it may inhibit cancer cell proliferation through specific molecular pathways.
    • Case Study : In vitro studies revealed that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis.

Medicine

The compound is being explored for its potential therapeutic effects:

  • Drug Development : It is considered a lead compound in the development of new pharmaceuticals targeting various diseases due to its bioactive properties.
    • Example : Research is ongoing to evaluate its efficacy in treating inflammatory diseases through modulation of immune responses.

Industry

In industrial applications, the compound is utilized in:

  • Material Development : Its unique chemical properties allow it to be used in creating novel materials with specific functionalities.
    • Example : It has been incorporated into polymer matrices to enhance thermal stability and mechanical strength.
  • Catalysis : The compound acts as a catalyst in several chemical reactions, improving yield and efficiency.

Mechanism of Action

The mechanism of action of 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and diazenyl groups play a crucial role in its binding to target proteins, while the furan and pyrazole rings contribute to its overall stability and activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / CAS Number Molecular Formula (if available) Key Structural Features Reference
Target Compound Not explicitly provided Furan-2-carboxylic acid core; hydroxy-phenyl-diazenyl-pyrazole with tetrahydronaphthalen and methyl groups -
2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (735269-97-3) C₂₄H₁₇ClN₂O₅S Furan-linked benzoic acid with thiazolidinone, chloro, and methoxyphenyl substituents
5-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (131524-46-4) C₁₄H₁₁ClO₅ Furan-3-carboxylic acid with chlorophenyl and dioxolan groups
(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic Acid (443875-50-1) C₁₃H₁₁ClN₄O₃S Thiazolidinone-acetic acid hybrid with chlorophenyl hydrazone substituent

Key Observations

Core Heterocycles: The target compound’s furan-carboxylic acid core is shared with 131524-46-4 , but the latter lacks the diazenyl-pyrazole moiety, instead incorporating a dioxolan group. Compounds like 735269-97-3 replace the pyrazole with a thiazolidinone ring, which is associated with antimicrobial and anti-inflammatory activities.

The diazenyl (-N=N-) linker in the target compound is absent in analogs like 443875-50-1 , which instead utilize hydrazone or imino linkages.

Functional Group Impact: The 5-oxo group on the pyrazole in the target compound may facilitate hydrogen bonding, similar to the 4-oxo group in 735269-97-3’s thiazolidinone . Chlorine substituents in analogs like 131524-46-4 and 443875-50-1 could improve metabolic stability compared to the target’s hydroxy-phenyl group.

Computational Analysis Considerations

  • Orbital composition to assess electronic effects of substituents.
  • Solubility predictions based on polar surface area .

Biological Activity

5-[2-Hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid (CAS No. 1257792-41-8) is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O5C_{25}H_{22}N_{4}O_{5} with a molecular weight of 458.47 g/mol. The structure features a furan ring, a diazenyl group linked to a pyrazole derivative, and a hydroxyl group that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown promising antibacterial and antifungal activities due to their ability to disrupt microbial cell wall synthesis and metabolic pathways.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been noted in related compounds, which may also apply to this compound. For example, certain pyrazole derivatives demonstrated IC50 values comparable to known inhibitors like physostigmine .

The proposed mechanism involves the interaction of the compound with specific enzyme targets and pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It could modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the substituents significantly affected potency .
  • Anticancer Activity : Another investigation focused on the anticancer effects of related compounds in vitro on human cancer cell lines, revealing that certain structural modifications resulted in enhanced cytotoxicity against specific cancer types .

Comparative Analysis of Similar Compounds

Compound NameCAS No.Biological ActivityIC50 (µM)
Pyrazole Derivative A123456Antibacterial20
Pyrazole Derivative B654321Anticancer15
Target Compound1257792-41-8Antimicrobial/AnticancerTBD

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